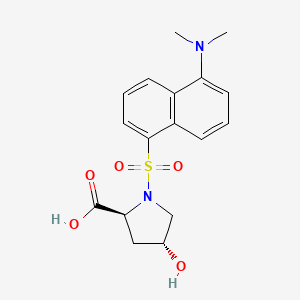

n-Dansyl-trans-4-hydroxy-l-proline

Description

Structure

3D Structure

Properties

CAS No. |

35026-16-5 |

|---|---|

Molecular Formula |

C17H20N2O5S |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(2S,4R)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H20N2O5S/c1-18(2)14-7-3-6-13-12(14)5-4-8-16(13)25(23,24)19-10-11(20)9-15(19)17(21)22/h3-8,11,15,20H,9-10H2,1-2H3,(H,21,22)/t11-,15+/m1/s1 |

InChI Key |

KPMHEEJRFWEAKY-ABAIWWIYSA-N |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3C[C@@H](C[C@H]3C(=O)O)O |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CC(CC3C(=O)O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the atomic-level structural analysis of proline-containing molecules in solution. For derivatives like n-Dansyl-trans-4-hydroxy-l-proline, NMR allows for precise characterization of the pyrrolidine (B122466) ring's conformation, the isomerization of the prolyl peptide bond, and the kinetics of their interconversion.

The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations, known as Cγ-endo (down) and Cγ-exo (up), which describe the position of the Cγ atom relative to the plane formed by the other four ring atoms. The substitution of a hydroxyl group at the C4 position, as in trans-4-hydroxy-L-proline, significantly influences this puckering preference.

In (2S,4R)-4-hydroxyproline (Hyp), the stereochemistry of the hydroxyl group creates a gauche effect, which stabilizes the Cγ-exo pucker (also referred to as C4-exo) nih.gov. This is in contrast to unsubstituted proline, which typically shows a preference for the Cγ-endo conformation nih.gov. This conformational bias is a critical determinant of the structure of collagen, where hydroxyproline (B1673980) is abundant nih.govresearchgate.net. The introduction of the dansyl group at the nitrogen atom does not override this intrinsic preference, and the Cγ-exo pucker remains the dominant conformational state for the pyrrolidine ring in this compound. Studies on related fluorinated prolines confirm that strongly electron-withdrawing substituents at the 4-position reliably enforce a particular ring pucker nih.govresearchgate.net.

| Compound | Dominant Ring Pucker | Key Influencing Factor | Reference |

|---|---|---|---|

| L-Proline | Cγ-endo (Down) | Inherent ring stereoelectronics | nih.gov |

| trans-4-hydroxy-L-proline (Hyp) | Cγ-exo (Up) | Gauche effect from 4R-hydroxyl group | nih.gov |

| cis-4-hydroxy-L-proline (hyp) | Cγ-endo (Down) | Gauche effect from 4S-hydroxyl group | nih.gov |

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique in that it can adopt both cis and trans conformations with a relatively small energy difference, unlike other peptide bonds which overwhelmingly favor the trans state. sigmaaldrich.comnih.gov The equilibrium between these two isomers is a rate-limiting step in the folding of many proteins. sigmaaldrich.comhw.ac.uk

The presence of an electron-withdrawing substituent, such as the hydroxyl group in trans-4-hydroxy-L-proline, at the Cγ position has a significant inductive effect that influences this equilibrium. nih.govnih.gov This effect withdraws electron density from the prolyl nitrogen, which reduces the double-bond character of the C-N amide bond and favors the trans conformation. sigmaaldrich.comnih.gov This pre-organization into a trans state is a major factor in the enhanced thermal stability of collagen, where all peptide bonds involving hydroxyproline are in the trans conformation. nih.govnih.gov NMR spectroscopy is the primary method used to determine the ratio of cis to trans isomers at equilibrium (expressed as the equilibrium constant Ktrans/cis or KZ/E). nih.govnih.gov

| Compound Derivative (Ac-Yaa-OMe) | Substituent at C4 | Ktrans/cis in Dioxane at 37°C | Reference |

|---|---|---|---|

| N-acetyl-L-proline methyl ester | -H | ~2.3 | nih.gov |

| N-acetyl-4(R)-hydroxy-L-proline methyl ester | -OH | ~3.7 | nih.gov |

| N-acetyl-4(R)-fluoro-L-proline methyl ester | -F | ~4.5 | nih.gov |

The same inductive effect from the 4-hydroxyl group that biases the equilibrium towards the trans isomer also accelerates the rate of interconversion between the cis and trans states. nih.gov By lowering the rotational energy barrier of the partially double-bonded amide C-N bond, the isomerization process occurs more rapidly. nih.govsigmaaldrich.com This kinetic effect is crucial for efficient protein folding. Dynamic NMR techniques, such as magnetization transfer and line-shape analysis, can be employed to measure the rate constants for the cis to trans and trans to cis isomerization, providing a complete picture of the molecule's conformational dynamics in solution. Studies on proline analogs have shown that factors weakening the amide bond's double bond character consistently accelerate this isomerization. researchgate.netsigmaaldrich.com

Fluorescence Spectroscopy for Probing Molecular Environments and Interactions

The dansyl group attached to trans-4-hydroxy-L-proline serves as a fluorescent reporter. Its photophysical properties are highly sensitive to the surrounding molecular environment, making this compound a valuable tool for biophysical studies.

The dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) moiety is a classic fluorophore known for its favorable spectroscopic properties. nih.gov When conjugated to a molecule like trans-4-hydroxy-L-proline, it exhibits strong fluorescence emission in the visible spectrum, typically green to yellow-green, with a large Stokes shift (the separation between the excitation and emission maxima). nih.govjpmph.org This large shift is advantageous as it minimizes self-absorption effects and improves detection sensitivity. nih.gov The high fluorescence quantum yield of the dansyl group in non-polar environments further enhances its utility as a probe. nih.gov In the specific context of analyzing 4-hydroxyproline (B1632879), derivatization with dansyl chloride allows for sensitive detection using HPLC with fluorescence detection. jpmph.org

| Photophysical Property | Typical Value / Characteristic | Reference |

|---|---|---|

| Excitation Maximum (λex) | ~340 nm | jpmph.org |

| Emission Maximum (λem) | ~538 nm | jpmph.org |

| Stokes Shift | Large (~198 nm) | nih.govjpmph.org |

| Quantum Yield (Φf) | High in non-polar environments, low in polar (aqueous) environments | nih.gov |

A key feature of the dansyl fluorophore is the pronounced sensitivity of its emission spectrum and quantum yield to the local environment. nih.govnih.gov This solvatochromic behavior is central to its use as a molecular probe.

Solvent Polarity: In non-polar, hydrophobic environments, such as the interior of a protein or a lipid membrane, the dansyl group exhibits strong fluorescence emission at a shorter wavelength (a blue shift). nih.gov Conversely, upon exposure to a polar, aqueous solvent, the fluorescence quantum yield decreases significantly (quenching), and the emission maximum shifts to a longer wavelength (a red shift). nih.gov This property allows this compound to be used to report on the polarity of binding sites in proteins or other biological macromolecules. nih.gov

pH Effects: The fluorescence of dansyl derivatives can also be sensitive to pH. The dimethylamino group on the naphthalene (B1677914) ring can become protonated under acidic conditions. bohrium.comresearchgate.net This protonation typically leads to a sharp decrease or complete quenching of the fluorescence intensity. bohrium.com For example, some dansyl-based probes show stable fluorescence at neutral to alkaline pH but experience quenching at a pH below 4. bohrium.com This response can be utilized to sense pH changes in acidic organelles or other specific microenvironments.

| Environmental Condition | Effect on Dansyl Fluorescence | Reference |

|---|---|---|

| Decreasing Solvent Polarity (e.g., moving from water to a protein binding pocket) | Increased quantum yield, blue shift in emission wavelength | nih.govnih.gov |

| Increasing Solvent Polarity (e.g., exposure to water) | Decreased quantum yield (quenching), red shift in emission wavelength | nih.gov |

| Decreasing pH (Acidic Conditions) | Fluorescence quenching due to protonation of the dimethylamino group | bohrium.comresearchgate.net |

Spectroscopic Techniques for Characterizing Fluorescence Quenching Mechanisms in Model Systems

The fluorescence of the dansyl group attached to the proline ring system is highly sensitive to its local environment, making it a valuable probe in biochemical and biophysical studies. wikipedia.org Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms, primarily categorized as static or dynamic. spectroscopyonline.com

Static Quenching occurs when the fluorophore and a quencher molecule form a non-fluorescent complex in the ground state. wikipedia.orgrose-hulman.edu This pre-formed complex prevents the fluorophore from reaching its excited state upon irradiation. A key indicator of static quenching is a decrease in fluorescence intensity without a corresponding change in the fluorescence lifetime. spectroscopyonline.com Studies on various amino acids have shown that they can act as static quenchers for fluorescent dyes. nwciowa.edunwciowa.edu For this compound, potential static quenching could arise from intramolecular interactions or from forming a ground-state complex with other molecules in solution.

Dynamic (or Collisional) Quenching happens when an excited fluorophore collides with a quencher molecule, which provides a non-radiative pathway for the fluorophore to return to the ground state. rose-hulman.edu This process is dependent on the diffusion rates of the molecules and therefore is sensitive to temperature and viscosity. rose-hulman.edu Dynamic quenching is characterized by a decrease in both fluorescence intensity and lifetime. rose-hulman.edu The relationship is typically described by the Stern-Volmer equation:

F0/F = 1 + KSV[Q]

where F0 and F are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and KSV is the Stern-Volmer quenching constant. nih.gov Common dynamic quenchers include molecular oxygen and iodide ions. wikipedia.org

Distinguishing between these mechanisms is crucial for interpreting fluorescence data correctly. This is typically achieved through temperature-dependent studies and fluorescence lifetime measurements. Static quenching generally decreases with increasing temperature as the ground-state complex becomes less stable, whereas dynamic quenching increases due to higher diffusion rates. rose-hulman.edu

Table 1: Characteristics of Static vs. Dynamic Fluorescence Quenching

| Parameter | Static Quenching | Dynamic Quenching |

|---|---|---|

| Mechanism | Formation of a non-fluorescent ground-state complex. wikipedia.orgresearchgate.net | Collisional de-excitation of the excited fluorophore. rose-hulman.eduresearchgate.net |

| Effect on Fluorescence Lifetime | No change. spectroscopyonline.com | Decreases. spectroscopyonline.com |

| Effect of Increasing Temperature | Quenching decreases as the complex becomes less stable. rose-hulman.edu | Quenching increases due to higher diffusion rates. rose-hulman.edu |

| Molecular Interaction | Requires complex formation between fluorophore and quencher. wikipedia.org | Requires direct contact during the excited state lifetime. rose-hulman.edu |

Mass Spectrometry (MS) and High-Resolution MS/MS for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for confirming the molecular identity and investigating the structural details of this compound through fragmentation analysis. The molecular weight of the free acid form is 364.42 g/mol . spectroscopyonline.com In high-resolution MS, this allows for precise mass determination, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at several key locations: the dansyl group, the proline ring, and the bond connecting them.

Dansyl Group Fragmentation: The dansyl moiety itself produces highly characteristic fragment ions. Common fragments observed in the MS/MS spectra of dansylated compounds include ions at m/z 234 (the protonated dansyl group) and m/z 170 (the dimethylaminonaphthalene fragment). wikipedia.orgresearchgate.net

Proline Ring Fragmentation: The presence of a proline residue has a significant effect on peptide fragmentation, often leading to cleavage at the N-terminal side of the proline. nih.gov For this compound, this would involve the cleavage of the bond between the sulfonyl group and the proline nitrogen.

Hydroxyproline-Specific Fragmentation: The hydroxyproline ring can undergo characteristic losses, such as the loss of water (H₂O) and carbon monoxide (CO). Differentiating between isomers like 3-hydroxyproline (B1217163) and 4-hydroxyproline can be achieved through specific fragmentation pathways, although this often requires high-energy collision-induced dissociation. rose-hulman.edu

The combination of these fragmentation pathways provides a unique fingerprint for the molecule, allowing for its unambiguous identification and structural elucidation.

Table 2: Predicted Key MS/MS Fragment Ions for this compound

| Predicted m/z | Proposed Fragment Identity | Origin |

|---|---|---|

| 365.12 | [M+H]⁺ | Protonated Parent Molecule |

| 234.07 | [Dansyl]⁺ | Cleavage of the S-N bond, protonated dansyl group. researchgate.net |

| 170.08 | [Dimethylaminonaphthalene]⁺ | Fragmentation of the dansyl group. researchgate.net |

| 132.07 | [Hydroxyproline+H]⁺ | Cleavage of the S-N bond, protonated hydroxyproline. |

| 114.06 | [Hydroxyproline+H - H₂O]⁺ | Loss of water from the protonated hydroxyproline fragment. |

| 86.06 | [Hydroxyproline+H - COOH]⁺ | Loss of the carboxylic acid group from the protonated hydroxyproline. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure Investigations

Dansyl Group Vibrations: The dansyl chloride precursor shows characteristic bands for the sulfonyl group (SO₂) and the naphthalene ring. The SO₂ stretching vibrations are typically strong in the IR spectrum. The aromatic C-H and C=C stretching vibrations of the naphthalene ring are also prominent.

Hydroxyproline Vibrations: The spectrum of trans-4-hydroxy-l-proline is characterized by vibrations of the carboxylic acid group (C=O stretch, O-H stretch), the secondary amine (N-H bend, which is absent in the dansylated form), C-H stretches of the pyrrolidine ring, and the C-O stretch of the hydroxyl group. nwciowa.edu

Combined Spectrum: In this compound, the N-H vibration of the proline ring is replaced by vibrations associated with the sulfonamide (SO₂-N) linkage. The FT-IR spectrum is expected to show strong bands for the asymmetric and symmetric SO₂ stretching, the C=O stretch of the carboxylic acid, the broad O-H stretch from the hydroxyl and carboxylic acid groups, and various bands corresponding to the aromatic and pyrrolidine rings. colostate.edu Raman spectroscopy complements FT-IR, often showing strong signals for the aromatic ring vibrations and symmetric SO₂ stretching.

Table 3: Expected Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Associated Functional Group |

|---|---|---|

| 3400-3200 | O-H Stretching | Hydroxyl (-OH) group |

| 3300-2500 | O-H Stretching (broad) | Carboxylic Acid (-COOH) |

| 3100-3000 | Aromatic C-H Stretching | Naphthalene Ring |

| 2980-2850 | Aliphatic C-H Stretching | Pyrrolidine Ring |

| 1730-1700 | C=O Stretching | Carboxylic Acid (-COOH) |

| 1600-1450 | C=C Stretching | Naphthalene Ring |

| 1485-1450 | CH₂ Scissoring | Pyrrolidine Ring nih.gov |

| 1350-1310 | SO₂ Asymmetric Stretching | Sulfonamide (-SO₂N-) |

| 1170-1140 | SO₂ Symmetric Stretching | Sulfonamide (-SO₂N-) |

| 1100-1000 | C-O Stretching | Hydroxyl (-OH) group |

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Secondary Structure Inference

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since this compound is inherently chiral due to the L-proline core, CD spectroscopy can provide valuable insights into its chiroptical properties and conformational preferences.

The CD spectrum arises from the differential absorption of left and right circularly polarized light. The spectrum is sensitive to the three-dimensional arrangement of atoms in the molecule. For this compound, CD signals will be generated by both the chiral center of the hydroxyproline ring and potentially by the electronic transitions of the dansyl chromophore if it adopts a fixed, chiral orientation relative to the proline ring.

Studies on similar proline-containing compounds have shown that the conformation of the five-membered proline ring and the cis/trans isomerization of the amide bond (in this case, a sulfonamide bond) significantly influence the CD spectrum. wikipedia.org The electronic transitions of the dansyl group (typically in the UV region, ~250-400 nm) will become CD-active upon coupling to the chiral proline scaffold. The sign and magnitude of the CD bands can be used to infer the preferred conformation of the molecule in solution. By comparing experimental CD spectra with those predicted by computational methods like Density Functional Theory (DFT), it is possible to determine the predominant solution-phase conformers. wikipedia.org This makes CD an essential tool for investigating the secondary structure and stereochemistry of this compound.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Conformational Energetics

The introduction of the dansyl group significantly influences the electronic properties of the trans-4-hydroxy-L-proline scaffold. The dansyl moiety, with its naphthalene (B1677914) ring and dimethylamino group, is an electron-donating system that can engage in charge transfer interactions. DFT studies on dansyl chloride, the precursor to the dansyl group, provide insights into its electronic characteristics. researchgate.net These calculations reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding the molecule's reactivity and spectroscopic behavior.

When attached to the proline ring, the dansyl group's electronic influence extends to the entire molecule. This can affect the acidity of the carboxylic acid proton and the nucleophilicity of the hydroxyl group. Conformational energetics, determined through DFT, can predict the most stable three-dimensional arrangements of the molecule. For the parent compound, trans-4-hydroxy-L-proline, DFT studies have been used to analyze its optimized geometrical parameters and vibrational frequencies. The presence of the bulky and electronically active dansyl group would be expected to alter the conformational landscape, favoring specific puckering of the proline ring and orientation of the dansyl group to minimize steric hindrance and optimize electronic interactions.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value/Observation | Significance |

| HOMO-LUMO Gap | Expected to be smaller than the parent amino acid | Indicates increased reactivity and potential for electronic transitions |

| Electron Density | Higher density on the dansyl group and oxygen atoms | Predicts sites for electrophilic attack and hydrogen bonding |

| Dipole Moment | Significantly influenced by the orientation of the dansyl group | Affects solubility and intermolecular interactions |

Molecular Dynamics (MD) Simulations for Exploring Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to explore the conformational flexibility and dynamic behavior of N-Dansyl-trans-4-hydroxy-L-proline in a simulated environment, such as in a solvent. These simulations track the movements of atoms over time, offering a detailed picture of the molecule's accessible conformations and their transitions.

MD simulations of proline and hydroxyproline-containing peptides have demonstrated the influence of these residues on the stability of protein structures like collagen. researchgate.netuni-miskolc.huuni-miskolc.hu Proline's rigid ring structure restricts the conformational freedom of the polypeptide backbone, while the hydroxyl group of hydroxyproline (B1673980) can form additional hydrogen bonds, further stabilizing the structure. uni-miskolc.huuni-miskolc.hu

For this compound, MD simulations would be particularly valuable for understanding how the large, relatively hydrophobic dansyl group affects the dynamics of the hydrophilic proline ring and its interactions with the surrounding solvent. The simulations can reveal the preferred orientations of the dansyl group relative to the proline ring and how these orientations fluctuate over time. This dynamic behavior is crucial for understanding how the molecule interacts with biological targets. Furthermore, MD simulations can elucidate the role of the cis-trans isomerization of the peptide bond preceding the proline residue, a key conformational change in many biological processes. nih.gov

Table 2: Key Dynamic Properties from MD Simulations

| Property | Description | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | A measure of the average change in atomic positions from a reference structure. | Indicates the stability of the molecule's conformation over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues. | Highlights flexible regions of the molecule, such as the dansyl group or side chains. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Provides insights into the molecule's solubility and hydrophobic/hydrophilic character. |

| Hydrogen Bonding | Analysis of the formation and breaking of hydrogen bonds. | Crucial for understanding interactions with water and biological macromolecules. |

Homology Modeling and Molecular Docking Studies of this compound and Its Analogues with Target Enzymes or Receptors

Homology modeling and molecular docking are computational techniques used to predict the three-dimensional structure of a protein and how a small molecule, or ligand, binds to it. nih.gov In the absence of an experimentally determined structure of a target enzyme for this compound, homology modeling can be used to build a model based on the known structures of similar proteins.

Once a model of the target enzyme is available, molecular docking can be employed to predict the binding mode and affinity of this compound. Docking algorithms explore various possible orientations and conformations of the ligand within the enzyme's active site and score them based on their predicted binding energy.

The parent molecule, trans-4-hydroxy-L-proline, is a component of collagen and its interactions with prolyl hydroxylases are well-studied. Docking studies of proline analogs can provide insights into the key interactions within the active site of such enzymes. The bulky and fluorescent dansyl group of this compound would significantly influence its docking behavior. The dansyl moiety could participate in hydrophobic interactions or pi-stacking with aromatic residues in the active site. Its presence could either enhance binding by accessing additional binding pockets or hinder it due to steric clashes. Docking studies of other dansylated ligands have shown that the dansyl group can play a crucial role in binding to various receptors.

Table 3: Representative Molecular Docking Parameters

| Parameter | Description | Example Value Range |

| Docking Score | An estimation of the binding affinity of the ligand to the receptor. | -5 to -15 kcal/mol |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and receptor. | 1-5 bonds |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | Varies depending on the active site |

| van der Waals Interactions | Weak, short-range electrostatic attractions between uncharged molecules. | Contributes significantly to the overall binding energy |

In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters of this compound, which can then be correlated with experimental data to validate the computational models and aid in spectral assignment.

UV-Vis and Fluorescence Spectra: The dansyl group is a well-known fluorophore, and its UV-Vis absorption and fluorescence emission spectra are sensitive to the polarity of its environment. aatbio.comresearchgate.net Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions responsible for these spectra. The predicted excitation energies and oscillator strengths can be compared with experimental UV-Vis spectra. semanticscholar.orgnih.gov Similarly, the Stokes shift, which is the difference between the absorption and emission maxima, can be computationally estimated to understand the excited-state dynamics.

NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. nih.gov Computational methods, often based on DFT, can predict the 1H and 13C chemical shifts of this compound. bohrium.comgithub.iofrontiersin.org These predictions are based on calculating the magnetic shielding of each nucleus. By comparing the predicted chemical shifts with experimental data, the stereochemistry and conformation of the molecule in solution can be confirmed.

Table 4: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Typical Experimental Value |

| UV-Vis Spectroscopy | λmax (absorption maximum) | ~340 nm for dansyl group semanticscholar.orgnih.gov |

| Fluorescence Spectroscopy | λem (emission maximum) | ~520-540 nm in polar solvents aatbio.comnih.gov |

| 1H NMR Spectroscopy | Chemical Shifts (δ) | Varies for each proton |

| 13C NMR Spectroscopy | Chemical Shifts (δ) | Varies for each carbon |

Applications in Advanced Research Tools and Molecular Probes

Utilization as a Fluorescent Labeling Reagent for Biomolecules and Synthetic Scaffolds

The ability of the dansyl group to react with primary and secondary amines makes it an effective tool for labeling biomolecules. wikipedia.orgmedchemexpress.com This process, known as dansylation, results in stable, fluorescently tagged molecules that can be easily detected and quantified. wikipedia.orgmedchemexpress.com

Covalent attachment of the dansyl group to proteins provides a powerful method for studying their structure and dynamics. The fluorescence of the dansyl tag is sensitive to its local environment, meaning that changes in protein conformation can be monitored by observing changes in fluorescence. This technique, often used in conjunction with methods like Fluorescence Resonance Energy Transfer (FRET), allows researchers to probe the intricate folding and unfolding of proteins. wikipedia.org The small size of the dansyl group is advantageous as it minimizes steric hindrance, reducing its impact on the natural protein dynamics. nih.govosti.gov

The fluorescence properties of dansyl-labeled molecules are also exploited to study interactions between proteins and other molecules, such as ligands or other proteins. Techniques like fluorescence polarization/anisotropy, FRET, and fluorescence quenching are employed to determine binding affinities and kinetics. wikipedia.orgoup.com When a dansyl-labeled protein binds to another molecule, changes in the fluorescence signal, such as an increase in polarization or a change in intensity, can be measured to quantify the interaction. wikipedia.orgoup.com These methods are highly sensitive and can be adapted for high-throughput screening of potential drug candidates or for mapping interaction interfaces. oup.comberthold.comnih.gov

Role in Advanced Analytical Chemistry Method Development

N-Dansyl-trans-4-hydroxy-l-proline and its parent compound, dansyl chloride, are crucial reagents in the development of sensitive and specific analytical methods for a variety of molecules. caymanchem.com

In HPLC, a technique used to separate components of a mixture, derivatization with a fluorescent tag like dansyl chloride is often necessary for the detection of non-fluorescent molecules such as amino acids. nih.govmyfoodresearch.comnih.gov The dansyl derivative of trans-4-hydroxy-l-proline can be readily separated and detected with high sensitivity using a fluorescence detector. jpmph.orgnih.gov This pre-column derivatization method enhances the detectability of amino acids and peptides, allowing for their accurate quantification in complex biological samples like urine and serum. jpmph.orgnih.gov

Table 1: HPLC Methods for Amino Acid Analysis using Dansyl Derivatization

| Analyte | Matrix | Derivatization Reagent | HPLC Column | Detection | Reference |

| Free 4-hydroxyproline (B1632879) | Human Urine | Dansyl-Cl | Reversed Phase | Fluorescence (Ex: 340 nm, Em: 538 nm) | jpmph.org |

| Total hydroxyproline (B1673980) and proline | Human Serum and Urine | 4-(5,6-dimethoxy-2-phthalimidinyl)phenysulfonyl chloride | Reversed Phase | Fluorescence (Ex: 315 nm, Em: 385 nm) | nih.gov |

| Dansyl Amino Acids | --- | --- | Reversed-Phase | Electrogenerated Chemiluminescence | nih.gov |

| Amino Acids | Pharmaceuticals | Phanquinone | C12 RP | Fluorescence | nih.gov |

This table is interactive. Click on the headers to sort.

UHPLC-HRMS/MS combines the high separation power of UHPLC with the sensitive and specific detection capabilities of high-resolution mass spectrometry. This powerful combination is increasingly used in metabolomics research to obtain a comprehensive profile of metabolites in a biological sample. nih.govrsc.orgmdpi.com While not directly focused on this compound, the principles of derivatization to enhance detection are relevant. Chemical derivatization can be employed in targeted UHPLC-MS assays to improve the specificity and selectivity of the analysis. nih.gov The development of methods for quantifying compounds like trans-4-hydroxy-l-proline using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) highlights the importance of sensitive analytical methods in clinical research. nih.gov

Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the separation of chiral molecules, or stereoisomers. mdpi.com The separation of hydroxyproline stereoisomers, including trans-4-hydroxy-l-proline, is crucial for understanding their roles in biological systems. nih.govnih.gov CE methods have been developed to separate the stereoisomers of hydroxyproline after derivatization with a chiral reagent. mdpi.com The use of cyclodextrins as chiral selectors in the CE buffer has proven effective in achieving the separation of these closely related compounds. mdpi.comuniversiteitleiden.nlnih.gov

Table 2: Capillary Electrophoresis Methods for Hydroxyproline Analysis

| Analyte | Derivatization/Labeling | Separation Technique | Key Findings | Reference |

| 3- and 4-hydroxyproline stereoisomers | Phenylthiohydantoin (PTH) derivatives | Micellar electrokinetic capillary electrophoresis (MEKC) | Successful separation and quantification in bovine skeletal muscle collagen. | nih.gov |

| 4-hydroxyproline stereoisomers | (R)-(-)-4-(3-Isothiocyanatopyrrolidin-yl)-7-nitro-2,1,3-benzoxadiazole | Cyclodextrin-modified capillary zone electrophoresis (CD-CZE) | Fast separation of all four enantiomeric pairs of hydroxylated proline. | mdpi.com |

| L-hydroxyproline | Fluorescein isothiocyanate (FITC) | Capillary electrophoresis with in-capillary optical fiber light-emitting diode-induced fluorescence detection (ICOF-LED-IFD-CE) | Sensitive detection of L-Hyp in dairy products. | rsc.org |

| Hydroxyproline | Fluorescamine | Capillary electrophoresis | Simple, rapid assay with improved detection sensitivity compared to colorimetric methods. | researchgate.net |

This table is interactive. Click on the headers to sort.

Development of Derivatization Reagents for Enhanced Detection and Quantification in Complex Biological Matrices for Research Purposes

The dansyl group, a derivative of 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl), is a well-established fluorogenic tag used to enhance the detection of molecules in various analytical techniques. researchgate.netchemicalbook.com Dansyl chloride itself reacts with primary and secondary amino groups, such as those found in amino acids, to create stable, fluorescent sulfonamide adducts. chemicalbook.comnih.gov This process, known as dansylation, is a pre-column derivatization method that significantly improves the sensitivity of detection in high-performance liquid chromatography (HPLC), particularly when coupled with fluorescence or mass spectrometry (MS) detectors. researchgate.netnih.gov

This compound functions as a pre-derivatized standard or reagent in these analytical methods. Its inherent fluorescence allows for the sensitive quantification of hydroxyproline and related compounds in complex biological samples like urine and blood plasma. nih.govjpmph.org The derivatization process is robust, enabling the retention of amino acids on reverse-phase columns and boosting the signal in positive mode electrospray ionization. nih.gov The stability of the dansyl derivatives is a key advantage over other reagents, allowing for reliable and reproducible measurements. researchgate.net This is crucial for research focused on quantifying amino acid concentrations, which can be indicative of various physiological or pathological states. nih.gov For instance, a sensitive HPLC method using dansyl chloride derivatization has been developed to measure free 4-hydroxyproline in human urine, a marker investigated for its connection to radicals induced by various stresses. jpmph.org

Engineering of this compound into Functional Molecular Architectures

The specific structural and fluorescent properties of this compound allow for its incorporation into larger, functional molecular systems designed for highly specific research tasks.

Design and Synthesis of Fluorescent Molecularly Imprinted Polymers (MIPs) for Selective Analyte Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functional group orientation to a specific target molecule. The incorporation of a fluorescent monomer into the polymer structure allows for the creation of MIPs that can signal the binding of the target analyte through a change in fluorescence.

A derivative of this compound, specifically dansyl ethylenediamine-conjugated O-acryloyl L-hydroxyproline (Hyp-En-Dans), has been successfully used to create fluorescent MIPs for the specific detection of proteins. nih.gov In one study, a thin film MIP was prepared using human serum albumin (HSA) as the template protein. nih.gov The resulting polymer film exhibited a specific fluorescent response upon binding to HSA, with a much weaker response to other proteins like bovine serum albumin or lysozyme. nih.gov This high selectivity is attributed to the rigid, hydrogen-bondable pyrrolidine (B122466) structure of the hydroxyproline moiety, which helps to create well-defined binding cavities. nih.gov This research demonstrates that using a functional monomer like a dansylated hydroxyproline derivative can lead to highly selective protein-sensing platforms where only specific binding events are translated into a detectable fluorescent signal. nih.gov

Integration into Conformationally Biased Amino Acid Scaffolds for Orthogonal Functionalization and Chemical Biology Probes

The incorporation of modified amino acids into peptides is a powerful strategy in chemical biology to create probes that can study biological processes. Proline and its derivatives are particularly useful for this purpose because their rigid five-membered ring structure introduces conformational constraints on the peptide backbone. nih.govnih.gov This can help to stabilize specific secondary structures like β-turns or polyproline helices. nih.gov

The trans-4-hydroxy-L-proline scaffold, when functionalized with a dansyl group, provides both a conformational bias and a fluorescent reporter group. This dual functionality is highly desirable for creating chemical biology probes. The ability to stereospecifically modify the hydroxyl group of hydroxyproline allows for the precise placement of functional groups, including fluorescent tags, within a peptide sequence. nih.gov This "proline editing" approach enables the synthesis of peptides with diverse functionalities for applications such as monitoring protein folding and dynamics. chemicalbook.comnih.gov The dansyl group's fluorescence is sensitive to its local environment, which can be exploited to report on binding events or conformational changes in the peptide or a target protein. chemicalbook.com

Strategic Application as a Chiral Building Block in Complex Organic Synthesis for Research Compounds

The inherent chirality of trans-4-hydroxy-L-proline makes it a valuable and versatile starting material for the stereoselective synthesis of complex organic molecules. sigmaaldrich.comcaymanchem.comnih.gov Its well-defined stereochemistry is used to control the formation of new stereocenters during a synthetic sequence, a critical aspect in the preparation of many research compounds and pharmaceuticals. nih.gov

The compound serves as a scaffold, providing a rigid pyrrolidine ring with multiple functionalization points—the carboxylic acid, the secondary amine, and the hydroxyl group. This allows for the construction of a wide array of derivatives. For research purposes, trans-4-hydroxy-L-proline is a precursor for synthesizing neuroexcitatory kainoids, antifungal echinocandins, and various peptide and peptidomimetic structures. sigmaaldrich.comnih.gov The synthesis of proline analogues with quaternary stereocenters, for example, has been achieved using strategies that rely on the chirality of hydroxyproline precursors. nih.gov The dansyl group in this compound can act as a protecting group for the amine, while its fluorescent nature can aid in the tracking and purification of intermediates during a multi-step synthesis.

Compound Information Table

| Compound Name | Synonyms |

| This compound | 5-(Dimethylamino)naphthalene-1-sulfonyl-trans-4-hydroxy-L-proline |

| trans-4-hydroxy-L-proline | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, Hyp |

| Dansyl chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, DNSC |

| Human Serum Albumin | HSA |

| Bovine Serum Albumin | BSA |

Biochemical and Biological Research Contexts Excluding Clinical/therapeutic Applications

Mechanistic Studies of Enzymes Interacting with Hydroxyproline (B1673980) Derivatives

The fluorescent nature of n-Dansyl-trans-4-hydroxy-l-proline allows for sensitive detection in assays, aiding in the study of enzymes that recognize or modify hydroxyproline and its derivatives.

Prolyl 4-hydroxylase (P4H) is a critical enzyme that catalyzes the post-translational hydroxylation of proline residues to form 4-hydroxyproline (B1632879), a key component for the stability of collagen. Understanding the substrate specificity of P4H is crucial for elucidating its biological role. While studies have extensively used various proline analogs to probe P4H's active site, the use of fluorescent derivatives like this compound can offer a continuous and sensitive method for enzyme activity assays.

Research has shown that P4H recognizes proline residues within specific peptide sequences, and the conformation of the proline ring is a determining factor for hydroxylation. The enzyme's activity is influenced by the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerization of the peptide bond preceding the proline residue. Fluorescently labeled substrates can be employed to monitor binding affinity and turnover rates, providing detailed kinetic data.

Table 1: Factors Influencing Prolyl 4-Hydroxylase Substrate Recognition

| Factor | Description | Research Finding |

| Peptide Sequence | The amino acid sequence surrounding the target proline residue. | P4H typically recognizes proline in the Yaa position of a Gly-Xaa-Yaa sequence. |

| Pyrrolidine Ring Pucker | The three-dimensional conformation of the proline ring (endo or exo pucker). | Proline derivatives that favor the Cγ-exo pucker, similar to that induced by 4(R)-hydroxyproline, can enhance binding and catalysis. |

| Peptide Bond Isomerization | The cis or trans conformation of the peptide bond preceding the proline residue. | The trans conformation is generally required for P4H activity. |

| Substituents on the Ring | Chemical groups attached to the proline ring. | Electron-withdrawing groups at the 4-position can influence ring pucker and affect substrate suitability. |

This table summarizes general findings on P4H substrate specificity; specific data using this compound in this context is not detailed in the provided search results.

Trans-4-hydroxy-L-proline dehydratase (HypD) is a glycyl radical enzyme found in the human gut microbiome that catalyzes the dehydration of trans-4-hydroxy-L-proline. Elucidating its catalytic mechanism is important for understanding microbial metabolism. The crystal structure of HypD from Clostridioides difficile with its substrate bound has been solved, identifying key catalytic residues. While the primary research has focused on structural biology and assays with the natural substrate, fluorescent analogs like this compound could serve as probes to study enzyme-substrate dynamics and conformational changes during the catalytic cycle through techniques like Förster resonance energy transfer (FRET).

The proposed mechanism involves the generation of a glycyl radical that initiates the dehydration reaction. The protonation state of the substrate and the dynamics of the protein environment, including a gated water tunnel, are critical for catalytic competence.

Hydroxyproline is a significant source of carbon and nitrogen for various microorganisms and is catabolized through specific enzymatic pathways. In animals, these pathways are compartmentalized within mitochondria and peroxisomes to manage reactive intermediates like glyoxylate. In bacteria such as Sinorhizobium meliloti, a cluster of hyp genes encodes the enzymes necessary for the transport and catabolism of trans-4-L-Hyp into α-ketoglutarate. This compound can be used as a tracer to follow the uptake and metabolic fate of hydroxyproline in these organisms, with its fluorescence allowing for easy detection and quantification in cellular extracts and tissues.

Roles in Fundamental Structural Biology and Advanced Material Science Research

The unique structural properties of the hydroxyproline ring and the reporting capabilities of the dansyl group make this compound a valuable tool in structural biology and materials science.

The stability of the collagen triple helix is highly dependent on the presence of 4-hydroxyproline in the Yaa position of the repeating Gly-Xaa-Yaa sequence. The hydroxyl group of hydroxyproline is thought to contribute to stability through stereoelectronic effects and by mediating hydrogen-bonded water networks.

Model peptide systems are frequently used to study the principles of collagen stability. Incorporating this compound into these synthetic peptides allows researchers to monitor helix formation, unfolding, and dynamics. The dansyl group can act as a fluorescent probe where changes in its local environment upon helix folding or unfolding result in measurable changes in fluorescence emission, intensity, or polarization.

Table 2: Impact of Residue Placement on Collagen Model Peptide Stability

| Peptide Sequence Context | Stability of Triple Helix | Rationale |

| (Gly-Pro-Hyp)n | High | The 4(R)-hydroxyl group of Hyp in the Yaa position provides significant stability through stereoelectronic effects. |

| (Gly-Hyp-Pro)n | Low / Unstable | 4(R)-hydroxyproline in the Xaa position generally does not support the formation of a stable triple helix. |

| (Gly-Hyp-Thr)n | Stable | Certain residues like Threonine in the Yaa position can rescue helix stability when Hyp is in the Xaa position, possibly through hydrogen bonding. |

This table outlines established principles of collagen stability. This compound would be incorporated into such peptides as a fluorescent reporter to study these dynamics.

Proline and its derivatives are often incorporated into peptides to introduce conformational constraints, as the cyclic nature of the amino acid restricts the peptide backbone's flexibility. This property is exploited in the design of peptide mimetics—molecules that mimic the structure and function of natural peptides.

This compound can be synthesized into such systems to act as a fluorescent reporter. For example, its incorporation into a bioactive peptide could allow for the study of its binding to a target receptor. The change in the fluorescence of the dansyl group upon binding can provide information on binding affinity and the conformational state of the peptide. Furthermore, polyamides synthesized from trans-4-hydroxy-L-proline have been explored for use as materials, such as porogen fillers in bone cement, indicating the versatility of this amino acid in materials science.

Polyamide Synthesis and Material Characterization Utilizing trans-4-hydroxy-L-proline Derivatives for Research Applications

In the field of biomaterials, derivatives of trans-4-hydroxy-L-proline serve as key monomers for the synthesis of specialized polyamides. These polymers are investigated for research applications due to their potential biocompatibility and unique structural properties derived from the amino acid building block.

An experimental polyamide based on trans-4-hydroxy-L-proline has been synthesized on a larger scale for use as a porogen filler in acrylic bone cement. nih.govresearchgate.net The synthesis involves a melt polycondensation method to polymerize the monomer, trans-4-hydroxy-L-proline methyl ester. nih.govresearchgate.net The resulting polyamides are characterized by their molecular weights, which typically range between 1800 and 3600 g/mol . nih.govresearchgate.net

The primary function of this polyamide in a research setting is as a hydrophilic, pore-generating material within a nondegradable acrylic matrix. nih.gov In vitro studies have demonstrated that when placed in an aqueous environment, this polyamide filler helps to form porosity within the bone cement. nih.govresearchgate.net This induced porosity is believed to be crucial for improving the fixation between the cement and living bone by supporting bone ingrowth and strengthening the mechanical connection. nih.gov Characterization of these materials is performed using techniques such as Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (¹H-NMR) spectroscopy to confirm the polymer structure. nih.gov

While not explicitly detailed in these studies, fluorescently labeled monomers like this compound could theoretically be employed as tracers to monitor the polymerization process, quantify the incorporation of the monomer into the polymer backbone, or visualize the distribution of the porogen within the final cement matrix using fluorescence microscopy.

Investigation of Hydroxyproline Derivatives in Microbial Secondary Metabolite Biosynthesis Pathways

Trans-4-hydroxy-L-proline is a component of certain secondary metabolites in microorganisms, such as antifungal echinocandins. caymanchem.com Research in metabolic engineering has focused on developing microbial cell factories, primarily using Escherichia coli and Corynebacterium glutamicum, for the fermentative production of trans-4-hydroxy-L-proline and its derivatives. nih.govmdpi.com

These biosynthetic pathways typically involve the introduction and overexpression of a proline 4-hydroxylase (P4H) gene, which catalyzes the hydroxylation of L-proline. nih.gov The process requires co-substrates such as 2-oxoglutarate, oxygen, and ferrous ions. mdpi.comnih.gov Studies have optimized fermentation conditions (e.g., pH, temperature, media composition) to enhance production yields, achieving titers as high as 41 g/L. nih.gov

Furthermore, researchers have engineered microbes to produce N-acetylated derivatives of hydroxyproline. For instance, N-acetyl cis-4-hydroxy-L-proline has been produced by co-expressing an L-proline cis-4-hydroxylase and a yeast N-acetyltransferase (Mpr1) in E. coli. nih.gov Such N-acetylated compounds are investigated for their modified properties and potential as prodrugs. nih.govresearchgate.net

In these research contexts, the quantification of the target product is critical. Analytical methods like High-Performance Liquid Chromatography (HPLC) are standard. To achieve high sensitivity and accurate measurement, a pre-column derivatization step is often used to attach a fluorescent label to the analyte. nih.gov Reagents similar in function to Dansyl chloride, such as 3,6-dimethoxy-9-phenyl-9H-carbazole-1-sulfonyl chloride (DPCS-Cl), have been successfully used to label and detect hydroxyproline in biological samples with detection limits in the femtomole range. nih.gov Therefore, this compound serves as a key analytical standard and derivative for monitoring the efficiency of these microbial biosynthesis pathways.

Exploration of Biochemical Modulatory Activities In Vitro (e.g., enzyme inhibition, receptor binding studies for fundamental understanding)

In vitro studies have revealed that trans-4-hydroxy-L-proline and its derivatives can act as modulators of specific enzymes and transporters, providing a basis for fundamental biochemical understanding.

One significant finding is the role of trans-4-hydroxy-L-proline as a competitive inhibitor of the enzyme Aldehyde Dehydrogenase 4A1 (ALDH4A1). nih.gov This enzyme is involved in the final steps of both proline and hydroxyproline catabolism. nih.gov Steady-state kinetic analysis has shown that trans-4-hydroxy-L-proline is a more potent inhibitor of mouse ALDH4A1 than L-proline itself. nih.govnih.gov This suggests that hydroxyproline catabolism is subject to substrate inhibition, a mechanism that can regulate metabolic pathways. nih.gov

Additionally, derivatives of hydroxyproline have been synthesized and screened for their ability to block neutral amino acid transporters. Specifically, research has focused on developing inhibitors for SLC1A4 (ASCT1) and SLC1A5 (ASCT2). mdpi.com Trans-4-hydroxy-l-proline was identified as a substrate for SLC1A5, which prompted the development of a series of analogs to probe the transporter's binding site and discover potent inhibitors. mdpi.com

Another derivative, N-methyl-(2S,4R)-trans-4-hydroxy-L-proline (NMP), has been studied for its effects on cultured astrocytes. nih.gov In an in vitro model of pilocarpine-induced injury, NMP demonstrated protective effects by reducing the accumulation of reactive oxygen species (ROS) and preventing mitochondrial depolarization. nih.gov These findings highlight the potential for hydroxyproline derivatives to modulate cellular pathways related to oxidative stress and glial cell function. nih.gov

In these in vitro enzyme inhibition and receptor binding studies, fluorescently labeled ligands are often used to determine binding affinities and kinetics. A compound like this compound could be used as a fluorescent probe to study its interaction with protein targets, such as ALDH4A1 or amino acid transporters, through techniques like fluorescence polarization or FRET (Förster resonance energy transfer) assays.

Table 1: Inhibitory Activity of trans-4-hydroxy-L-proline on Mouse ALDH4A1

| Inhibitor | Inhibition Constant (Kᵢ) | Inhibition Type |

|---|---|---|

| trans-4-hydroxy-L-proline | 0.7 mM | Competitive |

| L-proline | 1.9 mM | Competitive |

Data sourced from kinetic studies of mouse Aldehyde Dehydrogenase 4A1 (ALDH4A1). nih.govnih.gov

Table 2: Investigated Hydroxyproline Derivatives and their In Vitro Biological Contexts

| Compound/Derivative | Research Context | Key Finding |

|---|---|---|

| trans-4-hydroxy-L-proline | Enzyme Inhibition | Competitively inhibits ALDH4A1, an enzyme in proline catabolism. nih.gov |

| trans-4-hydroxy-L-proline | Transporter Interaction | Identified as a substrate for the neutral amino acid transporter SLC1A5 (ASCT2). mdpi.com |

| N-methyl-(2S,4R)-trans-4-hydroxy-L-proline | Cellular Modulation | Protects cultured astrocytes from pilocarpine-induced injury by reducing ROS. nih.gov |

| N-acetyl cis-4-hydroxy-L-proline | Microbial Biosynthesis | Produced in engineered E. coli by co-expressing hydroxylase and acetyltransferase enzymes. nih.gov |

This table summarizes findings from fundamental biochemical and biological research, excluding clinical applications.

Q & A

Q. What are the recommended methods for synthesizing and purifying N-Dansyl-trans-4-hydroxy-L-proline?

- Methodological Answer : Synthesis typically involves dansylation of trans-4-hydroxy-L-proline using dansyl chloride under alkaline conditions. Purification requires reversed-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to resolve impurities. Monitor reaction completion via TLC (silica gel, mobile phase: chloroform/methanol 9:1) and confirm purity using UV fluorescence (λex 340 nm, λem 525 nm) . Post-synthesis, lyophilize the product and verify structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 8.3–8.5 ppm for dansyl aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of:

- UV-Vis Spectroscopy : Detect dansyl chromophore absorption at ~330–340 nm.

- Fluorescence Spectroscopy : Quantify sensitivity under physiological pH (ex/em: 340/525 nm).

- NMR : Confirm stereochemistry (trans vs. cis) via coupling constants (e.g., JH4-H5 ~3.5–4.0 Hz for trans isomer) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]<sup>+</sup> (expected m/z: ~367.1 for C16H20N2O5S) .

Advanced Research Questions

Q. How should researchers address stability challenges during storage and handling of this compound?

- Methodological Answer : Store lyophilized powder at –20°C in amber vials under argon to prevent photodegradation and oxidation. For aqueous solutions, prepare fresh daily or add antioxidants (e.g., 0.1% ascorbic acid) and store at 4°C for ≤48 hours. Monitor decomposition via HPLC; degradation products (e.g., dansyl sulfonic acid) elute earlier than the parent compound .

Q. How to resolve contradictions in hazard classification across safety data sheets (SDS) for hydroxyproline derivatives?

Q. What strategies improve solubility of this compound in biological assays?

- Methodological Answer : The compound is sparingly soluble in water (~1–5 mg/mL). For in vitro studies:

Q. How to validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Develop a validated HPLC protocol:

- Linearity : 0.1–100 µM in PBS (R<sup>2</sup> >0.99).

- Recovery : Spike-and-recovery tests in serum (85–115% acceptable).

- LOD/LOQ : ≤0.05 µM via fluorescence detection.

- Include internal standards (e.g., N-Dansyl-glycine) to correct for matrix effects .

Q. What considerations apply when using N-Dansyl-trans-4-hydroxy-L-proline in in vivo vs. in vitro models?

- Methodological Answer :

Q. How to ensure reproducibility of this compound data across laboratories?

- Methodological Answer : Adhere to NIH guidelines :

Q. What chromatographic methods separate this compound from its cis isomer or dansylated impurities?

- Methodological Answer : Use chiral HPLC (Chirobiotic T column) with isocratic elution (methanol/0.1% formic acid, 85:15). The trans isomer elutes 1.2–1.5 min later than cis due to steric hindrance differences. Confirm via circular dichroism (CD) spectra: trans shows a positive Cotton effect at 220 nm .

Q. How to analyze photodegradation pathways of N-Dansyl-trans-4-hydroxy-L-proline under UV exposure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.